Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate

Vue d'ensemble

Description

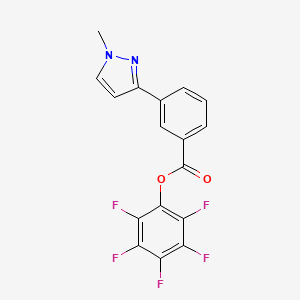

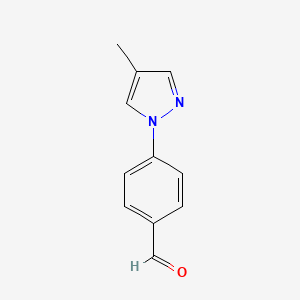

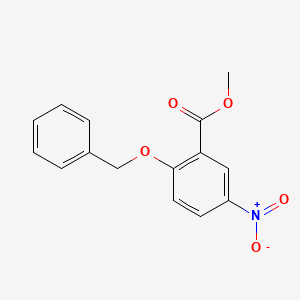

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is a laboratory chemical . Its molecular formula is C17H9F5N2O2, with an average mass of 368.258 Da .

Molecular Structure Analysis

The molecular structure of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate consists of a pentafluorophenyl group, a benzoate group, and a 1-methyl-1H-pyrazol-3-yl group .Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

Pentafluorophenyl derivatives are known for their role in catalyzing various organic reactions due to their electron-withdrawing nature. Studies have highlighted their use in facilitating the one-pot synthesis of complex molecules, demonstrating their value in streamlining synthetic pathways, improving yields, and reducing reaction times. For instance, pentafluoropropionic acid, a related compound, efficiently catalyzes the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the potential of pentafluorophenyl-related compounds in organic synthesis (Montazeri et al., 2014).

Material Science and Polymer Chemistry

In material science, pentafluorophenyl-containing compounds have been utilized as building blocks for high-performance materials. Their incorporation into polymers and other materials often leads to enhanced properties, such as thermal stability, electrical conductivity, and photophysical characteristics. The synthesis of bis(pentafluorophenyl) disulfide, for example, demonstrates the potential for using these compounds in developing new materials with specific functionalities (Tada et al., 2004).

Environmental and Green Chemistry

Pentafluorophenyl derivatives have also found applications in green chemistry, particularly in processes aimed at reducing environmental impact. Their role in synthesizing compounds under solvent-free conditions or using ionic liquids as green solvents exemplifies the shift towards more sustainable chemical processes. The evaluation of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles synthesis highlights the focus on atom economy, reaction mass efficiency, and the environmental factor, important metrics in green chemistry (Martins et al., 2013).

Advanced Functional Materials

Furthermore, the exploration of pentafluorophenyl-based compounds in the development of advanced functional materials, such as those for lithium-ion batteries, underscores their importance in energy storage technologies. The bifunctional electrolyte additive for lithium-ion batteries, featuring a pentafluorophenyl group, serves as an example of how these compounds can contribute to the enhancement of battery safety and performance (Chen & Amine, 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .

Biochemical Pathways

Similar compounds have been implicated in the inhibition of dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism .

Pharmacokinetics

The safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . This suggests that the compound can be absorbed through multiple routes and may have systemic effects.

Result of Action

Similar compounds have been shown to inhibit dipeptidylpeptidase 4, potentially leading to increased insulin secretion and decreased blood glucose levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It should also be handled in a well-ventilated area to avoid inhalation .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c1-24-6-5-10(23-24)8-3-2-4-9(7-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVUZDAZTZCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640338 | |

| Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

CAS RN |

910037-11-5 | |

| Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)

![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)